Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate
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Overview
Description
Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate is an organic compound with a complex structure that includes a cyano group, a tetrahydronaphthalene moiety, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydronaphthalene derivative, which is then functionalized to introduce the cyano group. The subsequent steps involve the formation of the carbamoyl group and the esterification to yield the final product.
Formation of Tetrahydronaphthalene Derivative: This step often involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of Carbamoyl Group: This involves the reaction of the cyano derivative with an amine to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
Scientific Research Applications
Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate exerts its effects involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
When compared to similar compounds, Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]butanoate: Differing by the length of the carbon chain.
Ethyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate: Differing by the ester group.
Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]acetate: Differing by the position of the ester group.
These comparisons highlight the specific structural elements that contribute to the unique properties and applications of this compound.
Properties
IUPAC Name |
methyl 4-[(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-15(20)7-6-14(19)18-16(11-17)9-8-12-4-2-3-5-13(12)10-16/h2-5H,6-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICZQMHGLMXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1(CCC2=CC=CC=C2C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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